3-Bromo-N-ethyl-5-methoxybenzamide
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Overview
Description
3-Bromo-N-ethyl-5-methoxybenzamide is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of benzamide, featuring a bromine atom at the third position, an ethyl group attached to the nitrogen atom, and a methoxy group at the fifth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-ethyl-5-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 5-methoxybenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the third position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can further optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-ethyl-5-methoxybenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous ether or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-Bromo-N-ethyl-5-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-N-ethyl-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific sites on the receptor .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-methyl-5-methoxy-benzamide: Similar structure but with a methyl group instead of an ethyl group.
3-Bromo-N-ethyl-4-methoxy-benzamide: Similar structure but with the methoxy group at the fourth position.
3-Chloro-N-ethyl-5-methoxy-benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
3-Bromo-N-ethyl-5-methoxybenzamide is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and binding properties
Properties
IUPAC Name |
3-bromo-N-ethyl-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-12-10(13)7-4-8(11)6-9(5-7)14-2/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZGTUUAZZMYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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